4-GBA Esters Exhibit Picomolar vs. Micromolar Potency Relative to Arg-Modified Analogs
The core 4-guanidinobenzoic acid ester scaffold is essential for potent serine protease inhibition. In a direct head-to-head comparison within the same study, replacing the 4-guanidinobenzoic acid moiety with an N-formamidinyl-isonipecotic acid or an arginine moiety caused an almost total loss of inhibitory activity against trypsin, thrombin, and plasmin [1]. Further, while the parent 4-GBA acid is a weaker inhibitor, certain of its ester derivatives achieve picomolar-range activity against plasmin (compound 2c), demonstrating the scaffold's unique potential [1].
| Evidence Dimension | Inhibitory Activity (Retention vs. Loss) |
|---|---|
| Target Compound Data | High inhibitory activity in 4-guanidinobenzoic acid esters; a specific ester (2c) shows picomolar-range activity against plasmin. |
| Comparator Or Baseline | Analogs with N-formamidinyl-isonipecotic acid or arginine in place of the 4-GBA moiety. |
| Quantified Difference | Almost total loss of activity. |
| Conditions | In vitro enzymatic assays against trypsin, thrombin, and plasmin. |
Why This Matters
For medicinal chemistry, this data confirms 4-GBA is an irreplaceable pharmacophore for achieving potent inhibition of trypsin-like serine proteases.
- [1] Zlatoidsky, P., et al. (2000). Synthesis and structure-activity relationship study of the new set of trypsin-like proteinase inhibitors. European Journal of Medicinal Chemistry, 35(2), 235-241. View Source
